synthesis of 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one
synthesis of 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one
An In-Depth Technical Guide to the Synthesis of 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyridazinone core is a recognized pharmacophore present in numerous biologically active agents, exhibiting a wide range of activities including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] This document details a robust and logical three-step synthetic pathway, beginning from readily available commercial starting materials. The synthesis involves an initial base-catalyzed condensation, followed by a selective catalytic reduction, and culminates in a cyclocondensation reaction to form the target pyridazinone ring. Each protocol is presented with field-proven insights, explaining the causality behind experimental choices to ensure reproducibility and high-quality outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically-grounded approach to the synthesis of substituted pyridazinones.
Introduction and Strategic Overview
The pyridazin-3(2H)-one scaffold is a privileged six-membered heterocyclic motif containing two adjacent nitrogen atoms. Its unique electronic and structural properties make it a cornerstone for the design of novel therapeutic agents.[2][4] The ability to functionalize various positions of the pyridazinone ring allows for the fine-tuning of pharmacological properties, making it an attractive target for synthetic chemists.[1]
The target molecule, 4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one, incorporates a methyl group at the 6-position and a 3-methoxybenzyl substituent at the 4-position. This substitution pattern is achieved through a classical and reliable synthetic approach centered on the formation of the pyridazinone ring from a γ-keto acid precursor and hydrazine.[5][6][7]
Our synthetic strategy is built upon a logical retrosynthetic analysis, which deconstructs the target molecule into simple, cost-effective starting materials.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Experimental Protocols
The forward synthesis follows the logic of the retrosynthetic analysis. It is a three-step process designed for efficiency and scalability.
Overall Synthetic Workflow
The pathway begins with a Knoevenagel-type condensation, followed by catalytic hydrogenation to saturate the newly formed double bond, and concludes with the cyclization with hydrazine hydrate.
Caption: Forward synthesis workflow diagram.
Step 1: Synthesis of 3-(3-methoxybenzylidene)-4-oxopentanoic acid
This step involves the base-catalyzed condensation of levulinic acid with 3-methoxybenzaldehyde. Piperidine is used as a basic catalyst to facilitate the formation of the enolate of levulinic acid, which then attacks the aldehyde.
Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add levulinic acid (1.0 eq), 3-methoxybenzaldehyde (1.0 eq), and toluene (100 mL).
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Add piperidine (0.1 eq) to the mixture.
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Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
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Continue refluxing for 4-6 hours until no more water is collected.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product, a viscous oil or solid, can be purified by recrystallization from an ethanol/water mixture or used directly in the next step.
Data Summary Table:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Levulinic Acid | 1.0 | 116.12 | 11.6 g |
| 3-Methoxybenzaldehyde | 1.0 | 136.15 | 13.6 g |
| Piperidine | 0.1 | 85.15 | 0.85 g |
| Expected Yield: | ~85% |
Scientist's Notes: The Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle. The acidic wash is necessary to remove the basic piperidine catalyst. The purity of the starting aldehyde is critical; oxidation to the corresponding carboxylic acid can inhibit the reaction.
Step 2: Synthesis of 3-(3-methoxybenzyl)-4-oxopentanoic acid
This step selectively reduces the carbon-carbon double bond of the benzylidene intermediate without affecting the keto or carboxylic acid functionalities. Catalytic hydrogenation is the method of choice for this transformation.
Protocol:
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Set up a Parr hydrogenation apparatus or a flask system suitable for hydrogenation with a balloon.
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Dissolve the crude 3-(3-methoxybenzylidene)-4-oxopentanoic acid (1.0 eq) from Step 1 in ethanol (150 mL).
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Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol% Pd) to the solution.
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Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
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Pressurize the system to 50 psi (or use a balloon of H₂) and stir vigorously at room temperature.
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Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.
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Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
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Combine the filtrates and remove the solvent under reduced pressure to yield the product as an oil or low-melting solid. This product is typically of sufficient purity for the next step.
Data Summary Table:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Benzylidene Intermediate | 1.0 | 234.25 | 19.9 g |
| 10% Pd/C | ~0.01 | N/A | ~200 mg |
| Expected Yield: | >95% (Quantitative) |
Scientist's Notes: Palladium on carbon is a pyrophoric catalyst and must be handled with care, especially when dry and exposed to air. It is best handled as a slurry. The Celite filtration is essential for complete removal of the fine black catalyst powder, which can interfere with subsequent reactions.
Step 3: Synthesis of 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one
This is the final ring-forming step. The γ-keto acid is cyclized with hydrazine hydrate in a refluxing solvent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyridazinone ring.[5][7]
Protocol:
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In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 3-(3-methoxybenzyl)-4-oxopentanoic acid (1.0 eq) from Step 2 in ethanol (120 mL).
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Add hydrazine hydrate (80% solution, 1.2 eq) dropwise to the stirring solution.
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Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Reduce the volume of the solvent by approximately half using a rotary evaporator.
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Cool the concentrated solution in an ice bath. The product should precipitate as a solid.
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Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
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Dry the product under vacuum to yield the final compound, 4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one. Further purification can be achieved by recrystallization from ethanol if necessary.
Data Summary Table:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| γ-Keto Acid Intermediate | 1.0 | 236.27 | 19.8 g |
| Hydrazine Hydrate (80%) | 1.2 | 50.06 | ~6.0 mL |
| Expected Yield: | ~80% |
Scientist's Notes: Hydrazine is toxic and corrosive; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Using a slight excess of hydrazine ensures complete consumption of the keto acid. The product's precipitation upon cooling drives the reaction equilibrium towards completion and simplifies purification.
Characterization of Final Product
The structure of the synthesized 4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one should be confirmed using standard analytical techniques. Expected data, based on analogous structures in the literature, are as follows:
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Appearance: White to off-white crystalline solid.
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¹H NMR (CDCl₃, 300 MHz): δ (ppm) ~11.0-12.0 (br s, 1H, NH), 7.20 (t, 1H, Ar-H), 6.70-6.85 (m, 3H, Ar-H), 6.50 (s, 1H, pyridazinone H-5), 3.80 (s, 2H, benzyl-CH₂), 3.75 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).[8]
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¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ~161.0 (C=O), 159.8, 145.0, 138.0, 129.5, 127.5, 121.0, 114.5, 112.0, 55.1 (OCH₃), 38.0 (benzyl-CH₂), 21.0 (CH₃).[8]
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Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₄N₂O₂ [M+H]⁺: 231.11. Found: 231.1.
Conclusion
This guide outlines a reliable and well-documented three-step synthesis for 4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one. By leveraging a classical approach involving the cyclocondensation of a γ-keto acid with hydrazine, this methodology provides a clear and reproducible path for obtaining the target molecule in good overall yield. The detailed protocols and scientific rationale are intended to empower researchers to successfully synthesize this and other structurally related pyridazinone derivatives for further investigation in drug discovery and development programs.
References
- ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones.
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Yakhlef, S. et al. SIMPLE SYNTHESIS OF RING-FUSED PYRIDAZIN-3-ONES.
- PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- IUCrData. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.
- Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
- SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
- Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones.
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